5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C8H13N3S It is a member of the triazole family, characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common method starts with the reaction of cyclopropylamine with propyl isothiocyanate to form the corresponding thiourea derivative. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thiol compound.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thiol group to a sulfide or even a hydrogenated form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Sulfides or hydrogenated derivatives.
Substitution: Various substituted triazole derivatives
Scientific Research Applications
5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Research is ongoing into its use as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. This can disrupt various cellular processes, making the compound effective as an antimicrobial or anticancer agent. The triazole ring can also interact with nucleic acids, potentially interfering with DNA replication and transcription .
Comparison with Similar Compounds
- 4-Cyclopropyl-4H-1,2,4-triazole-3-thiol
- 5-Cyclopropyl-1,2,4-triazol-3-ylamine
- 5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Comparison: 5-Cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to 4-cyclopropyl-4H-1,2,4-triazole-3-thiol, the presence of the propyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes. The compound’s thiol group also provides a versatile site for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-cyclopropyl-4-propyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3S/c1-2-5-11-7(6-3-4-6)9-10-8(11)12/h6H,2-5H2,1H3,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLRBUHBRYMVSH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357646 |
Source
|
Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
603981-93-7 |
Source
|
Record name | 5-cyclopropyl-4-propyl-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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